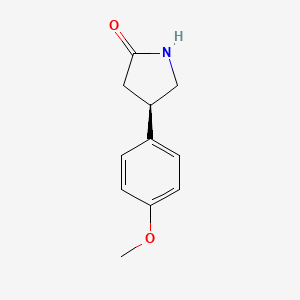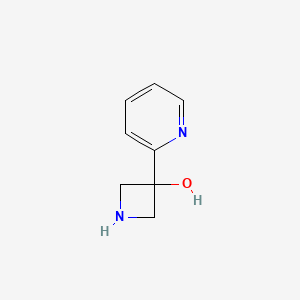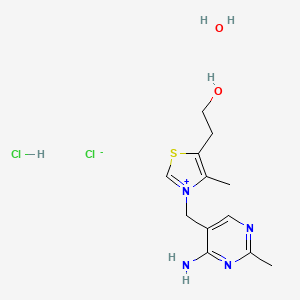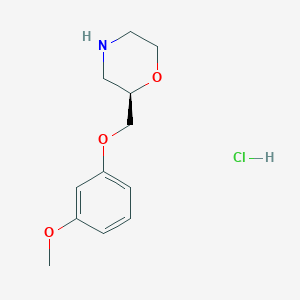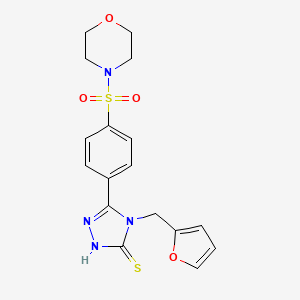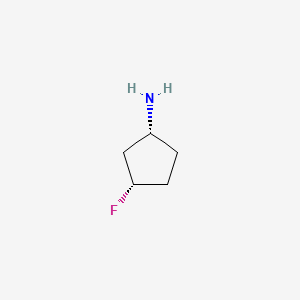
(1R,3S)-3-fluorocyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-fluorocyclopentan-1-amine is a chiral amine with a fluorine atom attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-fluorocyclopentan-1-amine typically involves the asymmetric synthesis of the cyclopentane ring followed by the introduction of the fluorine atom. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the compound can be synthesized through an asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method ensures high stereoselectivity and optical purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using cost-effective and readily available raw materials. The process typically includes steps such as recrystallization to achieve high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-fluorocyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R,3S)-3-fluorocyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (1R,3S)-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-aminocyclopentanol: Similar in structure but lacks the fluorine atom.
(1R,3S)-3-aminocyclohexanol: Contains a cyclohexane ring instead of a cyclopentane ring.
(1R,3S)-3-fluorocyclohexan-1-amine: Similar but with a cyclohexane ring.
Uniqueness
(1R,3S)-3-fluorocyclopentan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H10FN |
|---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
(1R,3S)-3-fluorocyclopentan-1-amine |
InChI |
InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m0/s1 |
InChI Key |
YEPOLBBUNYSRBS-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)F |
Canonical SMILES |
C1CC(CC1N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


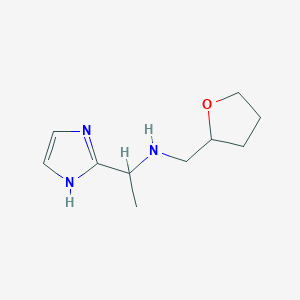
![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)

![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
